Ethyl 3-[(2-methylpropyl)amino]propanoate
Overview
Description
Ethyl 3-[(2-methylpropyl)amino]propanoate is an organic compound with the molecular formula C9H19NO2. . This compound is part of the ester family, which are commonly used in various chemical and industrial applications due to their unique properties.
Mechanism of Action
Target of Action
Ethyl 3-[(2-methylpropyl)amino]propanoate, also known as ethyl 3-(isobutylamino)propanoate, is a type of ester . Esters are a broad class of compounds found widely in nature and are often responsible for the characteristic fragrances of fruits and flowers . .
Mode of Action
As an ester, it may undergo hydrolysis under acidic or basic conditions to form an alcohol and a carboxylic acid . This reaction could potentially be involved in its interaction with biological targets.
Biochemical Pathways
For instance, fats and vegetable oils are esters of long-chain fatty acids and glycerol, and esters of phosphoric acid are of utmost importance to life .
Pharmacokinetics
As an ester, it might be expected to undergo hydrolysis in the body, potentially affecting its bioavailability .
Result of Action
Given its ester structure, it might be expected to undergo hydrolysis, resulting in the production of an alcohol and a carboxylic acid . These products could potentially have their own biological effects.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the rate of hydrolysis of the ester . .
Preparation Methods
Ethyl 3-[(2-methylpropyl)amino]propanoate can be synthesized through several methods. One common synthetic route involves the reaction between isobutylamine and ethyl acrylate . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 3-[(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(2-methylpropyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Ethyl 3-[(2-methylpropyl)amino]propanoate can be compared with other esters, such as ethyl acetate and methyl butyrate . These compounds share similar structural features but differ in their chemical properties and applications. For example:
Ethyl acetate: Commonly used as a solvent in various industrial processes.
Methyl butyrate: Known for its pleasant odor and used in flavorings and fragrances.
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and application potential.
Properties
IUPAC Name |
ethyl 3-(2-methylpropylamino)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)5-6-10-7-8(2)3/h8,10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJLLUGJXLXKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276447 | |
Record name | N-(2-Methylpropyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82560-61-0 | |
Record name | N-(2-Methylpropyl)-β-alanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82560-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methylpropyl)-β-alanine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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